6-(4-methylphenyl)-3-propyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
The compound 6-(4-methylphenyl)-3-propyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one features a thieno[3,2-d]pyrimidin-4-one core substituted with:
- A 3-propyl group at position 3, enhancing lipophilicity.
- A 6-(4-methylphenyl) group at position 6, contributing to π-π stacking interactions.
- A 2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl) moiety, introducing steric bulk and electron-withdrawing properties via the trifluoromethyl (CF₃) group.
This structural complexity positions it as a candidate for targeted drug discovery, particularly in modulating enzymes or receptors sensitive to hydrophobic and electronic interactions.
Properties
IUPAC Name |
6-(4-methylphenyl)-3-propyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F3N2OS2/c1-3-11-29-22(30)21-19(13-20(32-21)17-9-7-15(2)8-10-17)28-23(29)31-14-16-5-4-6-18(12-16)24(25,26)27/h4-10,12-13H,3,11,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQRXWUPTJYMQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(S2)C3=CC=C(C=C3)C)N=C1SCC4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F3N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methylphenyl)-3-propyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidin-4-one Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,2-d]pyrimidin-4-one core.
Introduction of the 4-Methylphenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction, where the thieno[3,2-d]pyrimidin-4-one core is reacted with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst.
Addition of the Propyl Group: The propyl group can be introduced via a Grignard reaction, where the intermediate is reacted with propylmagnesium bromide.
Attachment of the Trifluoromethylphenylmethylsulfanyl Group: This step involves the nucleophilic substitution reaction of the intermediate with 3-(trifluoromethyl)benzyl chloride and a suitable thiol reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-(4-methylphenyl)-3-propyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogenated derivatives can be formed using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thienopyrimidines.
Scientific Research Applications
6-(4-methylphenyl)-3-propyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(4-methylphenyl)-3-propyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.
Affecting Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between the target compound and similar thieno-pyrimidinone derivatives:
Key Findings:
Core Structure Variations: The thieno[3,2-d]pyrimidin-4-one core in the target compound and –10 derivatives allows for planar stacking interactions, critical for binding to flat enzymatic pockets.
Substituent Effects :
- Trifluoromethyl Group : The CF₃ group in the target compound enhances metabolic stability and hydrophobicity compared to chloro () or fluoro () substituents, which are less electron-withdrawing .
- Position 3 Substituents : The 3-propyl group balances lipophilicity and chain length, avoiding the excessive bulk of cyclopenta moieties () or the polarity of methoxy groups ().
Solubility and Bioavailability :
- Saturated rings (6,7-dihydro in –10) improve aqueous solubility but may reduce membrane permeability due to loss of planarity. The target compound’s fully aromatic system likely favors passive diffusion .
Synthetic Accessibility :
- Sodium triacetoxyborohydride-mediated reductions () and SHELX-based crystallography () are critical for characterizing these compounds, though the target compound’s CF₃ and propyl groups may require specialized coupling reagents .
Biological Activity
The compound 6-(4-methylphenyl)-3-propyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a thienopyrimidine derivative that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.
Chemical Structure
The chemical structure of the compound is characterized by a thieno[3,2-d]pyrimidine core, with various substituents that may influence its biological activity.
Biological Activity Overview
The biological activities of thienopyrimidine derivatives, including the compound , have been extensively studied. Here are the key areas of activity:
1. Antimicrobial Activity
Thienopyrimidine derivatives have shown promising antimicrobial properties. For instance, studies indicate that certain pyrimidine derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of specific substituents can enhance this activity.
| Compound | Bacterial Strains Tested | Activity Level |
|---|---|---|
| Compound A | S. aureus, E. coli | Moderate |
| Compound B | P. aeruginosa | Significant |
| 6-(4-methylphenyl)-... | S. aureus, C. albicans | To be determined |
2. Anticancer Activity
Research has highlighted the anticancer potential of thienopyrimidine derivatives. For example, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines.
| Study | Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| Study 1 | HeLa | 7.01 |
| Study 2 | MCF-7 | 14.31 |
| Current Compound | TBD | TBD |
3. Enzyme Inhibition
The compound's potential as an enzyme inhibitor is also noteworthy. Enzyme inhibition studies reveal that certain thienopyrimidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission.
| Enzyme Target | IC50 Value (µM) |
|---|---|
| AChE | TBD |
| BChE | TBD |
Case Studies
Several case studies have been conducted to evaluate the biological activity of thienopyrimidine derivatives:
- Case Study 1 : A study demonstrated that a related thienopyrimidine derivative exhibited significant antibacterial activity against S. aureus and E. coli with MIC values ranging from 0.8 to 6.25 µg/mL.
- Case Study 2 : Another study assessed the anticancer effects of a similar compound on HeLa cells, reporting an IC50 value of 7.01 µM, indicating potent cytotoxicity.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the thienopyrimidine core can significantly affect biological activity:
- Substituents : The presence of electron-withdrawing groups like trifluoromethyl enhances antimicrobial efficacy.
- Linker Variations : Different alkyl chains at the propyl position may alter lipophilicity and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
